molecular formula C5H4BClFNO2 B6337946 6-Chloro-4-fluoropyridine-3-boronic acid CAS No. 2096341-49-8

6-Chloro-4-fluoropyridine-3-boronic acid

Cat. No. B6337946
CAS RN: 2096341-49-8
M. Wt: 175.35 g/mol
InChI Key: BVJBRHKIGZKJGJ-UHFFFAOYSA-N
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Description

6-Chloro-4-fluoropyridine-3-boronic acid is a chemical compound with the molecular formula C5H4BClFNO2 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of boronic acids, such as 6-Chloro-4-fluoropyridine-3-boronic acid, often involves the use of pinacol boronic esters . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters . This process utilizes a radical approach .


Molecular Structure Analysis

The InChI code for 6-Chloro-4-fluoropyridine-3-boronic acid is 1S/C5H4BClFNO2/c7-4-2-1-3 (6 (10)11)5 (8)9-4/h1-2,10-11H . This code provides a specific text string that represents a chemical substance, allowing for easy communication of molecular structures.


Chemical Reactions Analysis

Boronic acids, including 6-Chloro-4-fluoropyridine-3-boronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and environmental benignity of the organoboron reagent .


Physical And Chemical Properties Analysis

6-Chloro-4-fluoropyridine-3-boronic acid is a solid substance . It has a molecular weight of 175.35 . The compound is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Suzuki–Miyaura Coupling

(a) Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The success of SM coupling largely relies on organoboron reagents, including boronic acids, which participate in the transmetalation step with palladium catalysts .

(b) Role of (6-Chloro-4-fluoropyridin-3-yl)boronic acid:

Radiotracer Development

(a) Positron Emission Tomography (PET) Radiotracers:

Synthesis of Complex Organic Compounds

(a) 2,3,4-Triheteroarylpyridine Scaffolds:

Fatty Acid Amide Hydrolase Inhibitors

Hydroxydeboronation for Halohydroxypyridine Synthesis

Other Applications

Mechanism of Action

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding ingestion and inhalation, and wearing personal protective equipment .

Future Directions

The future directions of research involving 6-Chloro-4-fluoropyridine-3-boronic acid could involve further development of the protodeboronation process . This process, which is currently not well developed, could potentially lead to new methods of synthesizing boronic acids . Additionally, the compound could be used in the preparation of other chemical derivatives for use in various applications .

properties

IUPAC Name

(6-chloro-4-fluoropyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BClFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJBRHKIGZKJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1F)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-fluoropyridin-3-yl)boronic acid

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